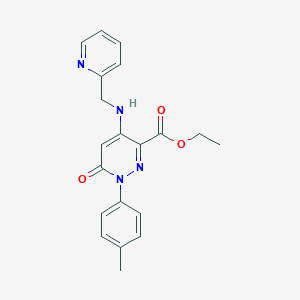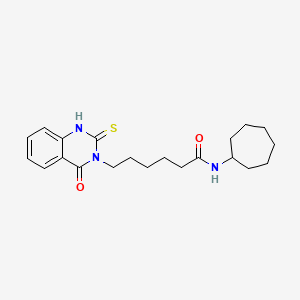
2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that appears to be related to nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a precursor to the coenzymes NAD and NADP, which are vital in cellular metabolism. Derivatives of nicotinic acid often exhibit biological activity and can serve as intermediates in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of nicotinic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-trifluoromethyl-nicotinic acid derivatives has been developed through novel routes involving the synthesis of the pyridine ring, which is a core structure in nicotinic acid derivatives . Another approach to synthesizing polyfunctionally substituted pyridines, which are derivatives of nicotinic acid, involves the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride followed by reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles . These methods highlight the versatility and complexity of synthesizing nicotinic acid derivatives.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is characterized by the pyridine ring, which can be functionalized at various positions to yield a wide array of compounds with different properties and potential applications. The presence of substituents such as the trifluoromethyl group can significantly alter the electronic and steric properties of the molecule, potentially affecting its biological activity .
Chemical Reactions Analysis
Nicotinic acid derivatives can undergo various chemical reactions, leading to the formation of new compounds with diverse structures and functionalities. For example, nicotinic acid esters can be prepared by reacting pyridine-2(1H)-thione derivatives with α-halo-reagents, which can then undergo cyclization to form thieno[2, 3-b]pyridines. These compounds can further react with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to afford new derivatives. Additionally, reactions with hydrazine hydrate or ethylisothiocyanate can lead to the formation of pyrazolo[3, 4-b]pyridine derivatives and thiazolylpyrazolo[3, 4-b]pyridine derivatives, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of a methoxycarbonyl group can increase the solubility in organic solvents, while the introduction of a trifluoromethyl group can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The reactivity of these compounds can also be modulated by the presence of electron-withdrawing or electron-donating groups, which can influence the outcome of chemical reactions .
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
A study by Torii, Inokuchi, and Kubota (1986) described a method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid, which are crucial for their biological and medicinal significance. This approach involves the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride, followed by interaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine, offering a pathway to access derivatives related to the mentioned compound (Torii, Inokuchi, & Kubota, 1986).
Herbicidal Activity
Research by Fu et al. (2021) on aryl-formyl piperidinone HPPD inhibitors, which incorporate nicotinic acid and isoxazole components, has shown significant herbicidal activity. These compounds, including nicotinic acid derivatives, demonstrate the potential for agricultural applications, such as weed control, by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (Fu et al., 2021).
Biological Activity and Potential Therapeutics
Another study by Yu et al. (2021) highlighted the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrating excellent herbicidal activity against various plants. This research underscores the versatility of nicotinic acid derivatives in developing new herbicides for agricultural use (Yu et al., 2021).
Environmental and Industrial Applications
Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid from commercially available raw materials, emphasizing green chemistry and environmental sustainability. This research is crucial for developing more eco-friendly production methods for compounds like 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, which could reduce environmental impact (Lisicki, Nowak, & Orlińska, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c1-26-18(25)10-4-6-11(7-5-10)20-14(21)9-13(16(20)22)27-15-12(17(23)24)3-2-8-19-15/h2-8,13H,9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYGNDQYKIRTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)
![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)

![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)
![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)
![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)


![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)